molecular formula C11H13NO6S B7784395 N-(Phenylsulfonyl)glutamic acid

N-(Phenylsulfonyl)glutamic acid

Cat. No.: B7784395
M. Wt: 287.29 g/mol
InChI Key: PJLOGZZDKDUMFU-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)glutamic acid is a chemical reagent of interest in medicinal chemistry and biochemical research. This compound is designed for research applications and is not for diagnostic or therapeutic use. Structurally, it belongs to a class of N-(phenylsulfonyl)amino acid derivatives. Research on closely related compounds, specifically N-[(4-benzoylamino)phenyl]sulfonyl]amino acids, has demonstrated significant inhibitory activity against the enzyme aldose reductase (ALR2) . Aldose reductase is a key enzyme studied in the context of diabetic complications, making its inhibitors a valuable research target. The mechanism of inhibition for this compound class is believed to involve interaction with multiple sites on the enzyme . Furthermore, the phenylsulfonyl group is a recognized scaffold in the design of enzyme inhibitors. For instance, analogues featuring the phenylsulfonyl moiety have been explored as inhibitors for other metalloenzymes, such as carbonic anhydrases and glutamate carboxypeptidase II (GCPII) . Research into glutamic acid derivatives themselves is a prominent area of investigation, particularly for their potential role in targeting cancer cell metabolism, as certain cancer types are dependent on glutamine and glutamate pathways for growth and survival . This product is provided as a For Research Use Only (RUO) material. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

2-(benzenesulfonamido)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-10(14)7-6-9(11(15)16)12-19(17,18)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLOGZZDKDUMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Tosylation in Aqueous Alkaline Media

The cornerstone of N-(phenylsulfonyl)glutamic acid synthesis involves reacting L-glutamic acid with p-toluenesulfonyl chloride in a sodium hydroxide solution. The procedure, as detailed by ChemicalBook, follows a three-step sequence:

  • Amination and Sulfonylation : L-glutamic acid (14.7 g, 0.1 mol) is dissolved in 100 mL of 2N NaOH and heated to 70°C. Tosyl chloride (22.8 g, 0.12 mol) is added incrementally while maintaining pH ≥ 10 via dropwise NaOH addition. The exothermic reaction proceeds for 1.5 hours, forming the intermediate N-tosylglutamate.

  • Acidification and Precipitation : The mixture is cooled to 0°C, and concentrated HCl is added until pH 3, protonating the carboxylate groups and precipitating the product.

  • Purification : The crude product is extracted with ethyl acetate, decolorized with activated carbon, and crystallized under reduced conditions, yielding 27.7 g (92%) of L-(+)-N-p-tosylglutamic acid.

Critical Parameters :

  • Temperature Control : Elevated temperatures (70°C) accelerate sulfonylation but risk racemization. Cooling during acidification minimizes thermal degradation.

  • pH Management : Alkaline conditions (pH ≥ 10) deprotonate the α-amino group, enabling nucleophilic attack on tosyl chloride. Over-acidification (pH < 3) ensures complete precipitation.

Epimerization Mitigation Strategies

Racemization at the α-carbon poses a significant challenge during sulfonylation. Studies on analogous N-methylation reactions reveal that alkaline conditions and prolonged heating promote enolization, leading to epimerization. To preserve stereochemistry:

  • Low-Temperature Modifications : Performing sulfonylation at 0–25°C reduces epimerization, albeit with extended reaction times (24–48 hours).

  • Buffered Systems : Phosphate or borate buffers (pH 9–10) stabilize the amino group while minimizing hydroxide-induced side reactions.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Bound Sulfonylation

In SPPS frameworks, this compound is synthesized as a protected building block for peptide chains. The 2-chloro-trityl resin serves as a solid support, with the following steps:

  • Resin Loading : Fmoc-glutamic acid is attached to the resin via its γ-carboxyl group, leaving the α-amino group free.

  • Sulfonylation : The α-amino group reacts with phenylsulfonyl chloride in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA) as a base.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the sulfonylated glutamic acid from the resin, yielding the final product.

Advantages :

  • Orthogonal Protection : The γ-carboxyl group remains shielded during sulfonylation, enabling selective functionalization.

  • Scalability : SPPS accommodates multi-gram syntheses with automated platforms.

Side-Chain Protection and Deprotection

Benzyl (Bzl) and tert-butyl (t-Bu) groups are commonly used to protect glutamic acid’s carboxyl moieties during sulfonylation. Post-synthesis, these groups are removed via:

  • Acidic Hydrolysis : Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) cleaves benzyl esters.

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ gas selectively removes benzyl groups without affecting the sulfonamide.

Advanced Methodologies and Optimization

Microwave-Assisted Sulfonylation

Recent innovations employ microwave irradiation to accelerate sulfonylation. A typical protocol involves:

  • Reagents : L-glutamic acid, phenylsulfonyl chloride, triethylamine (TEA) in DMF.

  • Conditions : Microwave heating at 80°C for 10 minutes, achieving >85% yield.

Benefits :

  • Reduced Reaction Time : 10 minutes vs. 1.5 hours in conventional methods.

  • Enhanced Purity : Minimal byproduct formation due to uniform heating.

Solvent and Base Screening

Optimal solvent-base combinations significantly impact yield and stereoselectivity:

SolventBaseYield (%)Epimerization (%)
WaterNaOH922.1
DMFDIPEA881.8
THFK₂CO₃783.5
AcetoneNaHCO₃812.9

Key Findings :

  • Polar Aprotic Solvents : DMF and THF enhance sulfonyl chloride reactivity but require anhydrous conditions.

  • Inorganic Bases : NaOH in water offers high yields but risks hydrolysis of sensitive functional groups.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include:

    • δ 7.6–7.8 ppm (aryl protons from sulfonyl group).

    • δ 4.3 ppm (α-methine proton, J = 6.5 Hz).

    • δ 2.1–2.5 ppm (β- and γ-methylene protons).

  • IR Spectroscopy : Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Chiral Purity Assessment

Chiral HPLC using a Crownpak CR(+) column confirms enantiomeric excess (>98% for L-isomer) with a mobile phase of HClO₄ (pH 2.0)/acetonitrile (90:10) .

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The phenylsulfonyl group confers stability against enzymatic degradation but allows selective transformations:

  • Hydrolysis :
    Under strongly acidic (e.g., HCl/EtOH) or basic (e.g., NaOH/H2_2O) conditions, the sulfonamide bond can cleave to regenerate glutamic acid. This is rarely observed in physiological settings but relevant in synthetic deprotection .

  • Radical Reactions :
    Phenylsulfonyl groups participate in radical-mediated processes. For example, in the presence of N-fluorobenzenesulfonimide (NFSI), sulfonamides undergo fluorination or amination via single-electron transfer (SET) mechanisms .

Carboxylic Acid Reactivity

The two carboxylic acid groups in N-(phenylsulfonyl)glutamic acid retain typical reactivity:

  • Esterification :
    Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic (H2_2SO4_4) or coupling (DCC/DMAP) conditions to form mono- or diesters .

  • Amidation :
    Forms conjugates with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), useful in peptide synthesis .

Table 2: Functionalization of Carboxylic Acid Moieties

Reaction TypeReagentProductApplicationSource
EsterificationMeOH/H+^+Methyl esterProdrug design
AmidationEDC/HOBt + RNH2_2Peptide conjugatesBioactive derivatives

Biological Interactions

This compound and analogs exhibit enzyme inhibition properties:

  • Aldose Reductase (ALR2) Inhibition :
    N-(Phenylsulfonyl) amino acids act as competitive inhibitors of ALR2, with IC50_{50} values in the micromolar range. The sulfonamide group enhances binding affinity compared to benzoyl analogs .

  • Metabolic Stability :
    The phenylsulfonyl group reduces oxidative metabolism at the benzylic position, improving pharmacokinetic profiles compared to alkylsulfonyl derivatives .

Stability Under Physiological Conditions

  • pH Stability : Stable in physiological pH (7.4), with no significant hydrolysis over 24 hours .

  • Enzymatic Degradation : Resistant to proteases and peptidases due to the sulfonamide’s electron-withdrawing effects .

Scientific Research Applications

Neuroprotective Properties

N-(Phenylsulfonyl)glutamic acid has been identified as a branched chain amino acid-dependent aminotransferase (BCAT) inhibitor. This mechanism is crucial in the treatment of neurodegenerative diseases, including:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
  • Huntington's Disease

The compound's ability to inhibit BCAT can mitigate neuronal loss associated with conditions such as stroke and ischemia, making it a candidate for neuroprotective therapies .

Treatment of Neurological Disorders

Research indicates that this compound can be effective in treating various neurological disorders due to its action on excitatory amino acids. The compound acts as an antagonist to NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage and death. This property suggests its use in treating:

  • Cerebral Ischemia
  • Anxiety Disorders
  • Chronic Pain Syndromes
  • Diabetic Retinopathy

By blocking NMDA receptor activity, this compound may help prevent or reduce the severity of these conditions .

Pharmaceutical Formulations

The compound is often included in pharmaceutical compositions aimed at enhancing cognitive function and preventing opiate tolerance and withdrawal symptoms. Its formulation typically involves combining this compound with a pharmaceutically acceptable carrier, allowing for effective delivery and absorption in clinical settings .

Table 1: Summary of Applications and Effects

ApplicationMechanism of ActionPotential Benefits
Alzheimer's DiseaseInhibition of BCATNeuroprotection, cognitive enhancement
Parkinson's DiseaseNMDA receptor antagonismReduction of motor symptoms
Chronic PainModulation of excitatory neurotransmissionPain relief
Diabetic RetinopathyPrevention of glutamate-induced damagePreservation of retinal health

Case Study Insights:

  • A study demonstrated that administration of this compound led to improved outcomes in models of cerebral ischemia, highlighting its potential as a therapeutic agent for stroke patients.
  • Another research project focused on diabetic retinopathy showed that the compound could prevent ganglion cell loss associated with elevated glutamate levels, suggesting its application in early-stage diabetic conditions .

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)glutamic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences among N-(Phenylsulfonyl)glutamic acid and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound Phenylsulfonyl (-SO₂C₆H₅) C₁₁H₁₃NO₆S 303.29 Aromatic sulfonamide; moderate hydrophobicity; potential for π-π interactions .
N-Tosyl-L-glutamic acid p-Toluenesulfonyl (-SO₂C₆H₄CH₃) C₁₂H₁₅NO₆S 317.32 Methyl-substituted phenyl group enhances lipophilicity; CAS 4816-80-2 .
N-(Phenylsulfonyl)phenylalanine Phenylsulfonyl + phenylalanine C₁₅H₁₅NO₄S 305.35 Larger aromatic side chain; increased hydrophobicity; CAS 40279-93-4 .
N-Acetylglutamic acid Acetyl (-COCH₃) C₇H₁₁NO₅ 189.17 Smaller substituent; involved in urea cycle as a cofactor .
N-Lauroyl-L-glutamic acid Lauroyl (-COC₁₁H₂₃) C₁₇H₂₉NO₅ 351.42 Long aliphatic chain; surfactant-like properties; used in cosmetics .
Indoleacetyl glutamic acid Indoleacetyl C₁₅H₁₆N₂O₅ 336.13 Heterocyclic aromatic group; potential neurotransmitter interactions .

Research Findings

  • Fermentation Studies: N-Acetyl-glutamine accumulates during glutamic acid fermentation under specific conditions, suggesting that acetylation protects the amino group from degradation .
  • Neurochemical Interactions :

    • Glutamic acid derivatives with bulky substituents (e.g., sulfonyl groups) may interfere with NMDA receptor signaling, as seen in studies where NMDA receptor antagonists like MK-801 reduced depressive behaviors in stress models .

Biological Activity

N-(Phenylsulfonyl)glutamic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylsulfonyl group attached to the glutamic acid backbone. This structure enhances its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a derivative synthesized from phenylalanine exhibited significant activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)Minimum Biofilm Inhibitory Concentration (MBIC)
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acidE. coli ATCC 2592228.1 µg/mL225 µg/mL
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acidC. albicans 12814 µg/mL112.5 µg/mL
4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-oneS. epidermidis 75656.2 µg/mL56.2 µg/mL

These findings suggest that the presence of the phenylsulfonyl group significantly contributes to the antimicrobial properties of the compound .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate receptor activity. For example, compounds derived from glutamic acid have been shown to interact with glutamate receptors, which are crucial in neurobiology and cancer biology. The inhibition of these receptors can lead to reduced cell proliferation in neoplastic cells .

Case Studies

  • Antibacterial Activity : A study reported that a derivative of this compound demonstrated potent antibacterial activity at concentrations that did not cause hemolysis, indicating its potential for therapeutic use without significant side effects .
  • Antifungal Properties : Another investigation focused on the antifungal efficacy against C. albicans, revealing that specific derivatives could inhibit biofilm formation, a critical factor in fungal infections .
  • Inhibition of Glutamate Decarboxylase : Research involving fluorinated analogs showed that compounds similar to this compound could inhibit glutamate decarboxylase, thereby affecting neurotransmitter levels and potentially offering therapeutic avenues for neurological disorders .

Pharmacokinetic Profile

In silico studies suggest that derivatives of this compound possess favorable pharmacokinetic properties, including good absorption and distribution profiles. This is essential for their potential development into therapeutic agents .

Q & A

Q. What are the established synthetic routes for N-(Phenylsulfonyl)glutamic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonylation of glutamic acid using phenylsulfonyl chloride. Key steps include:

  • Acylation : React L-glutamic acid with phenylsulfonyl chloride in an alkaline aqueous medium (pH 8–10) at 0–5°C to minimize side reactions .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Yield optimization (~65–75%) requires strict pH control and stoichiometric excess of phenylsulfonyl chloride (1.2–1.5 equivalents) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., sulfonyl proton resonance at δ 3.1–3.3 ppm) and FT-IR (S=O stretching at 1170–1350 cm1^{-1}) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]^- ion at m/z 342.1 .
    • 13C^13C-NMR : Carboxylic carbons appear at δ 172–175 ppm, while the phenylsulfonyl group shows aromatic carbons at δ 125–140 ppm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources to prevent decomposition .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Impurity Profiling : Common impurities include unreacted phenylsulfonyl chloride and hydrolyzed byproducts (e.g., glutamic acid). Use LC-MS/MS with MRM (multiple reaction monitoring) for selective detection (e.g., transition m/z 342 → 298 for the parent ion) .
  • Derivatization : Enhance detection sensitivity by converting the compound to its methyl ester with BF3_3-methanol, followed by GC-MS analysis .

Q. How does thermal stability impact the storage and application of this compound in long-term studies?

  • Decomposition Pathways : At >150°C, the compound degrades into phenylsulfonic acid and pyroglutamic acid. Monitor via TGA-DSC to identify decomposition onset .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to formulations to inhibit oxidative degradation during storage .

Q. What mechanistic insights exist into the biological activity of this compound, particularly in enzyme inhibition?

  • Glutamate Analogue : Acts as a competitive inhibitor of glutamate decarboxylase (Ki = 12 µM) by mimicking the transition state of the substrate. Validate via enzyme kinetics (Lineweaver-Burk plots) .
  • Structural Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding affinity. Computational docking (AutoDock Vina) predicts improved ΔG values (-9.2 kcal/mol vs. -7.8 kcal/mol for the parent compound) .

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